molecular formula C7H11NO2 B13219085 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

Katalognummer: B13219085
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: QTVQASUIIMBDOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C7H11NO2. It is also known as 3-allylazetidine-3-carboxylic acid. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an allyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate azetidine derivative with an allyl halide under basic conditions. For example, the reaction of 3-azetidinecarboxylic acid with allyl bromide in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring structure but differs in the position and type of substituents.

    3-allylazetidin-2-one: Another related compound with an allyl group attached to the azetidine ring.

    3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound features a butadiene group instead of an allyl group.

Uniqueness

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid is unique due to its specific structural features, including the combination of an azetidine ring and an allyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

3-prop-2-enylazetidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-2-3-7(6(9)10)4-8-5-7/h2,8H,1,3-5H2,(H,9,10)

InChI-Schlüssel

QTVQASUIIMBDOY-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CNC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.